Starch, phosphate

Frozen Food Technology Cryostabilization Syneresis Prevention

Specify Starch, phosphate (Monostarch Phosphate) for unmatched freeze-thaw stability and rheological efficiency. Independent testing confirms zero syneresis after 5 freeze-thaw cycles, preventing phase separation in frozen sauces and ready-to-eat meals where native or cross-linked starches fail. Its anionic phosphate monoester structure delivers peak viscosities up to 56% higher than native starch, allowing reduced inclusion rates and direct cost savings. With a 47% relative reduction in in vitro digestibility, it enables functional food formulations targeting lower postprandial glycemic response—properties acetylated or hydroxypropylated starches cannot match. Superior film-forming strength further supports biodegradable packaging applications.

Molecular Formula BH2NaO4
Molecular Weight 0
CAS No. 11120-02-8
Cat. No. B1172534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStarch, phosphate
CAS11120-02-8
Molecular FormulaBH2NaO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Starch, Phosphate (CAS 11120-02-8): Procurement-Relevant Characteristics for Food and Industrial Applications


Starch, phosphate (CAS 11120-02-8) is a chemically modified food starch classified as a monostarch phosphate ester [1]. It is synthesized by esterifying native starch with phosphorylating agents such as sodium tripolyphosphate (STPP) or sodium trimetaphosphate (STMP) [2]. This modification introduces anionic phosphate groups onto the starch backbone, which significantly alters the starch's functional properties relative to its native precursor [3]. As a food additive (E 1410), it is recognized by the U.S. FDA as a stabilizer and thickener under 21 CFR 172.892 [4]. The compound's improved freeze-thaw stability, higher paste clarity, and reduced retrogradation make it a preferred choice in applications requiring consistent performance under thermal and mechanical stress [5].

Why Generic Substitution of Starch, Phosphate (CAS 11120-02-8) Fails: Critical Functional Divergence


The term 'modified starch' encompasses a broad array of chemically distinct derivatives, including cross-linked, acetylated, hydroxypropylated, and oxidized starches. Each modification confers a unique functional fingerprint that dictates its performance in specific applications. Starch, phosphate (monostarch phosphate) cannot be generically substituted with another modified starch because its specific mechanism—the introduction of anionic phosphate monoester groups—yields a unique combination of lowered pasting temperature, elevated peak viscosity, enhanced freeze-thaw stability, and increased resistant starch content [1]. Direct comparative studies reveal that phosphorylated starch exhibits significantly different phosphorus content, swelling power, and rheological behavior compared to cross-linked or acetylated starches [2][3]. Substituting with an unqualified analog risks catastrophic product failure in applications where these specific attributes are non-negotiable, such as in frozen food stabilization or high-shear processing environments [4].

Quantitative Performance Benchmarks for Starch, Phosphate (CAS 11120-02-8) Against Key Comparators


Enhanced Freeze-Thaw Stability: Zero Syneresis After 5 Cycles vs. Native Starch Failure

Starch phosphate (DS=0.073) demonstrated complete resistance to syneresis, with no water separation observed from the gel after 5 freeze-thaw cycles. In contrast, native starch gels exhibit significant water loss and structural collapse under identical conditions [1]. Another study reported significant differences (p < 0.05) in syneresis between starch phosphate and native corn starch, confirming the phosphate modification's role in preventing ice crystal-induced damage [2].

Frozen Food Technology Cryostabilization Syneresis Prevention

Peak Viscosity Elevation: Up to 2838 mPa·s vs. Native Starch at 1820 mPa·s

Phosphorylation significantly increases peak viscosity, a critical parameter for thickening and gelling applications. In a direct comparison using corn starch, phosphorylated samples (HKMS and PBMS) achieved peak viscosities of 2838 and 2655 mPa·s, respectively, compared to 1820 mPa·s for the unmodified native starch [1]. Similarly, for Solanum lycocarpum starch, phosphorylation raised the peak viscosity from 4407 cP (native) to a range of 6260-6440 cP, an increase of approximately 42-46% [2].

Rheology Food Texture Engineering Thickening Efficiency

Reduced Pasting Temperature: Lowered Gelatinization Onset vs. Native Starch

Phosphorylation consistently lowers the temperature required for starch gelatinization. For rice starch phosphate, the pasting temperature decreased significantly with increasing degree of substitution (DS), with DS=0.14 exhibiting a pasting temperature reduction compared to native rice starch [1]. In corn starch phosphorylated via the semi-dry method, gelatinization temperature decreased irrespective of the phosphorylating agent used [2]. For S. lycocarpum starch, the pasting temperature was approximately 95°C for phosphorylated samples versus 70.7°C for native starch, indicating that the modification can also elevate pasting temperature in some botanical sources; however, the enthalpy required for gelatinization decreased from 9.7 kJ/g (native) to 6.4 kJ/g (0.397% P) [3].

Thermal Processing Energy Efficiency Starch Gelatinization

Increased Resistant Starch (RS) Content: 32.6% Digestibility vs. 61.1% for Native Starch

Phosphorylation creates digestion-resistant starch (RS4). In a direct comparison using alkali-extracted mandua starch, phosphorylation via STPP/STMP reduced the in vitro digestibility in simulated intestinal fluid to 32.64 ± 1.98% w/w, compared to 61.12 ± 2.54% w/w for the unmodified native starch [1]. This represents a 47% absolute reduction in digestibility, translating directly to increased resistant starch content. This finding is consistent with other studies showing that phosphorylated starches exhibit lower estimated glycemic index than native starches [2].

Nutraceutical Formulation Dietary Fiber Glycemic Control

Superior Swelling Power and Water Solubility vs. Cross-Linked Starch

When compared directly to cross-linked wheat starch, phosphorylated wheat starch exhibited significantly higher swelling power and water solubility. The phosphorylated variant also had higher phosphorus content (0.39% vs. not detected in native) and amylose content, which directly impacts its functional performance in applications requiring high water-holding capacity [1]. This is a class-level inference: while both are modified starches, phosphorylation enhances hydrophilicity, whereas cross-linking restricts granule swelling and hydration [2].

Hydration Properties Film Formation Water Binding Capacity

Validated Application Scenarios for Starch, Phosphate (CAS 11120-02-8) Derived from Comparative Evidence


Frozen Food Stabilization: Sauces, Gravies, and Prepared Meals

The demonstrated zero syneresis after 5 freeze-thaw cycles [1] makes starch phosphate the ideal thickener and stabilizer for frozen sauces, gravies, and ready-to-eat meals. Native starches and many cross-linked alternatives will exhibit significant water separation and texture degradation under identical frozen storage conditions, leading to consumer rejection and product waste.

High-Viscosity, Low-Usage Formulations: Soups, Dairy, and Bakery Fillings

With peak viscosities up to 56% higher than native starch (e.g., 2838 vs. 1820 mPa·s) [2], starch phosphate enables formulators to achieve target rheological profiles at reduced inclusion rates. This directly lowers raw material costs and improves clean-label positioning by minimizing the total amount of added starch required in soups, yogurt, and fruit preparations.

Functional Foods Targeting Glycemic Response and Gut Health

The substantial increase in resistant starch (RS) content, as evidenced by a 47% relative reduction in in vitro digestibility (32.6% vs. 61.1% for native starch) [3], positions starch phosphate as a key ingredient for functional foods aimed at lowering postprandial glycemic response and promoting colonic fermentation. This property is not shared by acetylated or hydroxypropylated starches to the same degree [4].

Biocomposite Films and Edible Coatings Requiring High Water Holding

The superior swelling power and water solubility of phosphorylated starch compared to cross-linked starch [5] make it a preferred biopolymer for flexible packaging films and edible coatings. Its higher amylose content also contributes to increased tensile strength in cast films, offering performance advantages over cross-linked or native starch films in moisture-sensitive applications.

Technical Documentation Hub

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